4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde
Overview
Description
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is an organic compound that features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, as well as a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The dimethylamino group and the trifluoromethyl group are introduced through nucleophilic substitution reactions.
Formylation: The benzaldehyde moiety is introduced via a formylation reaction, often using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzoic acid.
Reduction: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways.
Materials Science: The compound’s electronic properties are utilized in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and properties that are valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJRQWYAVBTCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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